molecular formula C21H25N3O2S2 B2609859 N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-43-7

N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2609859
CAS No.: 686771-43-7
M. Wt: 415.57
InChI Key: JKHOVQPMWHCMDH-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a p-tolyl group (4-methylphenyl) and at position 2 with a thioacetamide moiety. The acetamide side chain is further substituted with a cyclohexyl group. This scaffold is associated with diverse biological activities, including kinase inhibition and modulation of signaling pathways such as Wnt/β-catenin .

Calculated molecular weight for the compound is ~477.6 g/mol (C₂₄H₂₇N₃O₂S₂).

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-14-7-9-16(10-8-14)24-20(26)19-17(11-12-27-19)23-21(24)28-13-18(25)22-15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHOVQPMWHCMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclohexyl group and a thieno[3,2-d]pyrimidin core, which are significant for its biological interactions. The molecular formula is C19H24N2O2S, and its CAS number is 326025-82-5. Its unique features may contribute to various pharmacological effects.

Biological Activity

1. Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, derivatives of thieno[3,2-d]pyrimidines have demonstrated significant antifungal activity against various strains. In one study, the compound exhibited an IC50 value of 0.0067 µM against the FOX M15-Pa strain, indicating potent antifungal potential .

CompoundBioactivity MeasureReported ValueTested Microbial Strain
N-cyclohexyl-2-thioacetamideIC500.0067 µMFOX M15-Pa
Similar DerivativeMIC0.2 µg/mLFOX ATCC 7601

2. Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold has been widely studied for anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study indicated that modifications on the thieno ring can enhance cytotoxicity against various cancer cell lines .

3. Anti-inflammatory Effects
Certain derivatives have been evaluated for their anti-inflammatory properties through COX inhibition assays. The structure of N-cyclohexyl-2-thioacetamide suggests potential activity in this area due to the presence of the acetamide group which is known to influence anti-inflammatory responses .

Case Studies

Case Study 1: Synthesis and Evaluation
A series of compounds derived from thieno[3,2-d]pyrimidines were synthesized and evaluated for biological activity. Among these, N-cyclohexyl derivatives showed enhanced activity compared to their non-cyclohexyl counterparts. The study concluded that the cyclohexyl substitution significantly impacts the compound's interaction with biological targets .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of N-cyclohexyl-2-thioacetamide to various enzymes involved in disease pathways. The results indicated strong interactions with target sites related to antifungal and anticancer activities .

Research Findings

Research indicates that the biological activity of N-cyclohexyl-2-thioacetamide is influenced by its structural components:

  • Thienopyrimidine Core : Essential for antifungal and anticancer activity.
  • Cyclohexyl Group : Enhances lipophilicity and cellular uptake.

Further research is required to fully elucidate the mechanism of action and optimize the compound for therapeutic use.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural characteristics suggest several mechanisms of action:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, studies indicate that derivatives may inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits antimicrobial properties against various pathogens. Compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations reported around 256 µg/mL.

Anticancer Research

Research into the cytotoxic effects of this compound reveals promising results against cancer cell lines. Compounds with related structures have been shown to selectively target cancer cells while sparing normal cells. Studies have indicated that the compound may induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells .

Drug Development

The unique chemical properties of this compound make it a candidate for further development as a pharmaceutical agent:

Application Area Potential Benefits Research Findings
AntimicrobialEffective against gram-positive and gram-negative bacteriaMIC values around 256 µg/mL
AnticancerSelective cytotoxicity towards cancer cellsInduces apoptosis in various cancer lines
Enzyme inhibitionPotential to inhibit key metabolic enzymesRelevant in neurodegenerative disease models

Case Studies and Empirical Evidence

Empirical studies are essential for elucidating the specific biological effects and mechanisms of action for this compound:

  • Cytotoxicity Studies : A study demonstrated that compounds with similar structures exhibited significant cytotoxic activity against human cancer cell lines (e.g., HCT116 and MCF7), suggesting potential for development as anticancer agents.
  • Antimicrobial Efficacy : Research highlighted the antimicrobial properties of related compounds against pathogens such as Bacillus cereus, indicating a broader spectrum of activity that could be explored further for therapeutic applications.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Core Modifications: The thieno[3,2-d]pyrimidin-4-one core (as in the target compound and IWP2) is critical for Wnt pathway modulation. Replacement with pyrimido[5,4-b]indole (e.g., 1Z105) shifts activity toward TLR4 agonism . Substitution at position 3 (e.g., p-tolyl vs. phenyl) influences target selectivity. For example, p-tolyl groups may enhance metabolic stability compared to phenyl .

In contrast, benzothiazolyl (IWP2) or thiadiazolyl (Compound 267) groups introduce hydrogen-bonding capabilities, improving target affinity . Electron-donating groups (EDGs) like methyl (p-tolyl) or methoxy (Compound 267) enhance potency in kinase inhibitors, while halogen substituents (e.g., chlorine in Compound 154) improve cytotoxicity in cancer cells .

Physicochemical and Pharmacokinetic Properties

Property Target Compound IWP2 1Z105 Compound 267
Molecular Weight ~477.6 g/mol 496.62 g/mol 462.6 g/mol (C₂₅H₂₆N₄O₂S) 632.75 g/mol (C₃₀H₂₅FN₆O₃S₃)
LogP (Predicted) 3.2 3.8 2.9 4.1
Solubility Low (hydrophobic core) Moderate (polar sulfonamide) Low Very low
Synthetic Yield Not reported 76–81% (analog synthesis) 29% (derivative 21a) 76%
Key Functional Groups Thioether, acetamide, cyclohexyl Benzothiazolyl, thioacetamide Furan-2-yl, pyrimidoindole Thiadiazolyl, trifluoromethyl

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